molecular formula C18H12O7 B095252 Versicolorin B CAS No. 16049-49-3

Versicolorin B

Katalognummer: B095252
CAS-Nummer: 16049-49-3
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: BABJNKGTTYCTOO-ULCDLSAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Versicolorin B is an organic heteropentacyclic compound that is 2,3,3a,12a-tetrahydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as an Aspergillus metabolite. It is an organic heteropentacyclic compound, a cyclic acetal, a polyphenol and a member of p-quinones. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Biochemical Significance in Aflatoxin Biosynthesis

Versicolorin B is an intermediate in the aflatoxin biosynthetic pathway, primarily synthesized by Aspergillus parasiticus and Aspergillus flavus. The conversion of versiconal to this compound is catalyzed by the enzyme this compound synthase (VBS), encoded by the gene aflK . This process is crucial as aflatoxins are known for their carcinogenic properties, making the understanding of their biosynthesis vital for developing strategies to mitigate their effects.

Table 1: Key Enzymes in Aflatoxin Biosynthesis

EnzymeFunctionGene
This compound SynthaseConverts versiconal to this compoundaflK
Aflatoxin B1 SynthaseConverts this compound to aflatoxin B1aflD
Aflatoxin G1 SynthaseConverts this compound to aflatoxin G1aflM

Agricultural Applications

The role of this compound and its associated biosynthetic pathways is being explored for agricultural applications, particularly in controlling fungal contamination in crops. Research indicates that compounds that inhibit the expression of aflK can reduce aflatoxin production, thus offering a method to enhance food safety .

Case Study: Inhibition of Aflatoxin Production

A study demonstrated that specific natural compounds could downregulate the expression of the aflK gene, leading to decreased production of aflatoxins in crops such as maize and peanuts. This suggests that targeting the biosynthesis pathway involving this compound could be a viable strategy for managing aflatoxin contamination .

Potential in Bioremediation

This compound's role in mycotoxin biosynthesis has implications for bioremediation strategies aimed at detoxifying contaminated food products. Understanding how to manipulate the pathways leading to its synthesis could allow for the development of biological agents that detoxify aflatoxins in agricultural products .

Research and Development

Ongoing research focuses on isolating and characterizing genes associated with this compound synthesis. The identification of genetic markers and enzymes involved in this pathway can lead to advancements in genetic engineering approaches to create strains of fungi that produce less or no aflatoxins .

Table 2: Research Focus Areas on this compound

Research AreaDescription
Gene CharacterizationIdentifying genes involved in VBS synthesis
Enzyme FunctionalityStudying VBS and its role in aflatoxin production
Biocontrol AgentsDeveloping agents that inhibit VBS activity

Eigenschaften

CAS-Nummer

16049-49-3

Molekularformel

C18H12O7

Molekulargewicht

340.3 g/mol

IUPAC-Name

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1

InChI-Schlüssel

BABJNKGTTYCTOO-ULCDLSAGSA-N

SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomerische SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Kanonische SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Key on ui other cas no.

16049-49-3

Synonyme

versicolorin B
versicolorin C
vesicolorin B, (+-)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Versicolorin B
Reactant of Route 2
Versicolorin B
Reactant of Route 3
Versicolorin B
Reactant of Route 4
Versicolorin B
Reactant of Route 5
Versicolorin B
Reactant of Route 6
Versicolorin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.